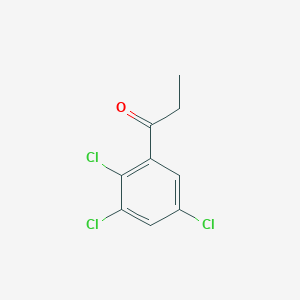
Methyl cyclononanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyclononanecarboxylate (MCNC) is a cyclic organic compound with a molecular formula of C10H16O2. It is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. MCNC has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and lab experiments.
作用机制
Methyl cyclononanecarboxylate is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. Its mechanism of action is based on its ability to form a complex with other molecules, allowing it to act as a catalyst for various chemical reactions. This compound is also able to form hydrogen bonds with other molecules, which allows it to act as a solvent for the extraction of compounds.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In biochemistry, this compound is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, this compound is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. This compound also has the ability to interact with enzymes, receptors, and other proteins, which can affect their activity and function.
实验室实验的优点和局限性
Methyl cyclononanecarboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its low toxicity, which makes it safe to use in lab experiments. Additionally, this compound is a volatile liquid, which makes it easy to handle and store. However, this compound is insoluble in water and is not very stable, so it must be stored in a tightly sealed container. Furthermore, this compound has a low boiling point, which makes it difficult to use in certain applications.
未来方向
The future of Methyl cyclononanecarboxylate lies in its potential applications in biochemistry, physiology, and lab experiments. In biochemistry, this compound can be used to synthesize a variety of compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, this compound can be used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, this compound can be used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds. Additionally, this compound can be used to study the biochemical and physiological effects of other compounds.
合成方法
Methyl cyclononanecarboxylate can be synthesized by a variety of methods, including the cyclization of the corresponding alkyl esters, the reaction of cyclohexanone with ethyl propiolate, and the reaction of cyclohexanone with ethyl propiolate followed by dehydration. The cyclization of alkyl esters is the most common method, which involves the reaction of an alkyl ester with a base such as sodium hydroxide. The reaction of cyclohexanone with ethyl propiolate is a two-step reaction that involves the formation of an intermediate compound, which is then dehydrated to form this compound.
科学研究应用
Methyl cyclononanecarboxylate is used in a variety of scientific research applications, including biochemistry, physiology, and lab experiments. In biochemistry, this compound is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, this compound is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, this compound is used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds.
属性
| { "Design of the Synthesis Pathway": "The synthesis of methyl cyclononanecarboxylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclononanone", "Methyl chloroformate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclononanone is reacted with sodium hydride in the presence of methanol to form the sodium salt of cyclononanone.", "Step 2: Methyl chloroformate is added to the reaction mixture to form the corresponding ester.", "Step 3: The resulting ester is hydrolyzed using hydrochloric acid to form the carboxylic acid.", "Step 4: The carboxylic acid is then treated with sodium bicarbonate to form the corresponding salt.", "Step 5: The salt is then treated with methyl iodide to form the methyl ester.", "Step 6: The product is purified by washing with water and drying over sodium chloride." ] } | |
CAS 编号 |
91213-00-2 |
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
methyl cyclononanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI 键 |
RBOXZYJJTXDHAU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCCCCCCC1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one](/img/structure/B6255694.png)